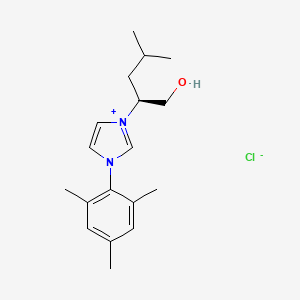
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride is a synthetic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an amido-nitrile precursor.
Introduction of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a mesityl halide reacts with the imidazole ring under basic conditions.
Attachment of the Hydroxy-Methylpentyl Side Chain: The hydroxy-methylpentyl side chain is attached through an alkylation reaction, where the imidazole ring reacts with a suitable alkyl halide in the presence of a base.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazolium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazolium ring, potentially converting it to an imidazoline derivative.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various functional groups onto the mesityl ring.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. In biological systems, it may interact with enzymes, altering their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and in various chemical syntheses.
Mesityl oxide: Utilized in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride stands out due to its unique combination of a mesityl group and a hydroxy-methylpentyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in catalysis and advanced material synthesis.
Eigenschaften
Molekularformel |
C18H27ClN2O |
|---|---|
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;chloride |
InChI |
InChI=1S/C18H27N2O.ClH/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;1H/q+1;/p-1/t17-;/m0./s1 |
InChI-Schlüssel |
VFCRYLRZWWVJGC-LMOVPXPDSA-M |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)CO)C.[Cl-] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


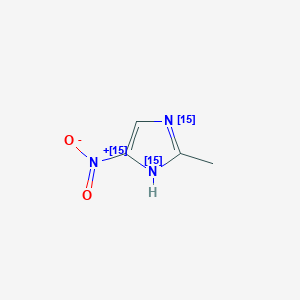
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
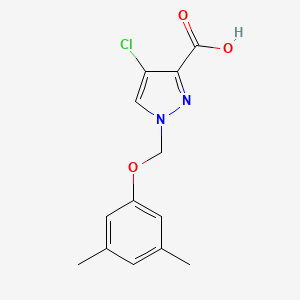
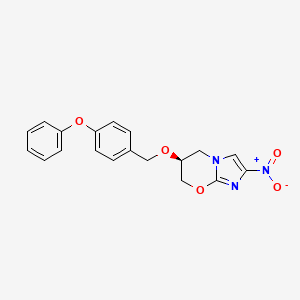
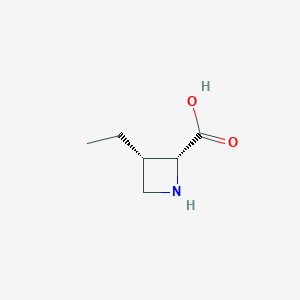
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)

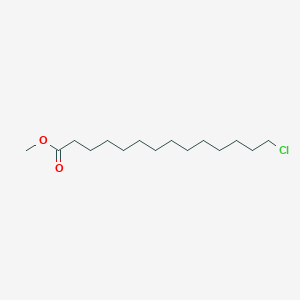
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
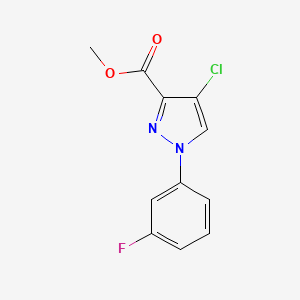
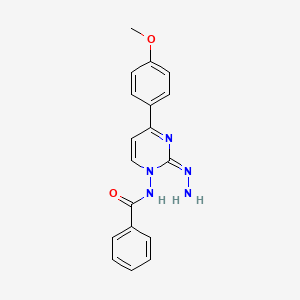
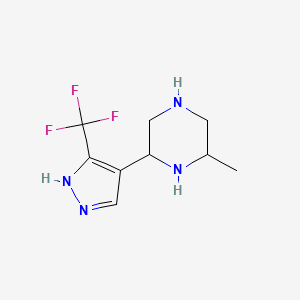
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
